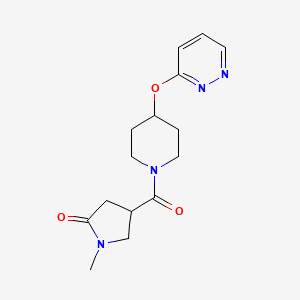
1-甲基-4-(4-(吡啶并嗪-3-氧基)哌啶-1-羰基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a pyridazinyl ether and a piperidine carbonyl, contributes to its diverse reactivity and potential biological activity.
科学研究应用
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the synthesis of fine chemicals, dyes, and pigments.
作用机制
The compound also contains a piperidine moiety, which is another type of heterocyclic compound. Piperidines are often used in drug discovery due to their versatile properties .
The compound’s mode of action, biochemical pathways it affects, and its pharmacokinetics would depend on its specific targets in the body. These targets could be proteins, enzymes, or other biological molecules, and the compound could interact with these targets through various types of chemical interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate acyclic precursors. For instance, the reaction of a suitable amine with a carboxylic acid derivative under cyclization conditions can yield the pyrrolidinone ring.
Introduction of the Piperidine Carbonyl Group: This step involves the acylation of the pyrrolidinone with a piperidine derivative. The reaction can be facilitated by using reagents such as acyl chlorides or anhydrides in the presence of a base.
Attachment of the Pyridazinyl Ether: The final step involves the etherification of the piperidine carbonyl compound with a pyridazinyl alcohol. This reaction can be carried out under basic conditions using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions depending on the reagents used. For example, oxidation of the pyrrolidinone ring can yield corresponding lactams.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl ether or piperidine carbonyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactams, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one Derivatives: These compounds share the pyrrolidinone core and exhibit similar reactivity and biological activity.
Piperidine Carbonyl Compounds: These compounds feature the piperidine carbonyl group and are used in various synthetic and medicinal applications.
Pyridazinyl Ethers: These compounds contain the pyridazinyl ether moiety and are known for their diverse chemical properties.
Uniqueness
1-Methyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the pyridazinyl ether, piperidine carbonyl, and pyrrolidinone core in a single molecule makes it a valuable compound for research and development.
属性
IUPAC Name |
1-methyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-18-10-11(9-14(18)20)15(21)19-7-4-12(5-8-19)22-13-3-2-6-16-17-13/h2-3,6,11-12H,4-5,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJZAHWBPOBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
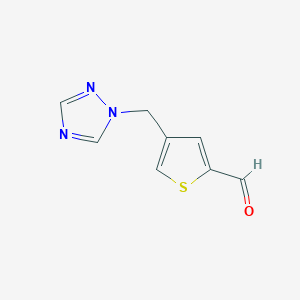
![2-({1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)
![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)

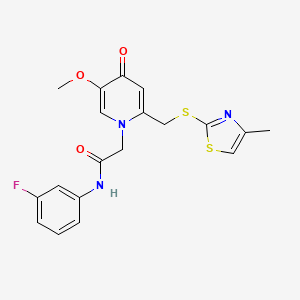
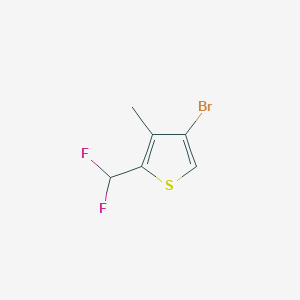
![methyl 3-{8-azabicyclo[3.2.1]oct-2-ene-8-sulfonyl}thiophene-2-carboxylate](/img/structure/B2511704.png)
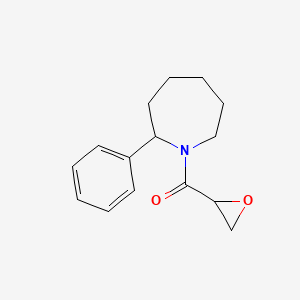
![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)
![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine hydrochloride](/img/structure/B2511708.png)
![N-[(1-benzylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2511709.png)
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2511710.png)
![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)
